molecular formula C24H26FN3O2 B2483889 (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326922-69-3

(6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2483889
CAS No.: 1326922-69-3
M. Wt: 407.489
InChI Key: YCESZDZLUFFJIQ-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26FN3O2 and its molecular weight is 407.489. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Activities

A study by Zhong et al. (2020) explored the synthesis of aryloxyethylamine derivatives, including compounds structurally similar to the requested chemical. These compounds demonstrated potential neuroprotective effects against glutamate-induced cell death in PC12 cells, a model for neuronal damage. The study suggests their applicability in developing new anti-ischemic stroke agents due to their significant protection in both in vitro and in vivo models of acute cerebral ischemia (Zhong et al., 2020).

Spectroscopic Properties in Different Environments

Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds including quinolin-2-yl)(phenyl)methanones, which are structurally related to the requested molecule. The study focused on how different solvents influence these properties, providing insights into the environmental interactions of such compounds, relevant for spectroscopic analysis and potential imaging applications (Al-Ansari, 2016).

Antiproliferative and Cytotoxic Activity

A study by Srikanth et al. (2016) synthesized and screened a series of 2-anilino-3-aroylquinolines for their cytotoxic activity against various human cancer cell lines. These compounds, including variants of quinolin-3-yl)methanone, showed promising antiproliferative activity, particularly against lung cancer and prostate cancer cell lines. Their ability to disrupt tubulin polymerization and induce apoptosis makes them relevant for cancer therapy research (Srikanth et al., 2016).

Antibacterial and Antiviral Applications

The synthesis of a new antimicrobial and antiviral drug candidate structurally similar to the requested compound was reported by Vaksler et al. (2023). The potential antimicrobial and antiviral properties of such compounds, as deduced from molecular docking, highlight their application in drug development for these diseases (Vaksler et al., 2023).

Mechanism of Action

Quinoline derivatives exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials .

Safety and Hazards

While quinoline derivatives are widely used in various fields, their safety and hazards are largely dependent on their specific structure and properties. It’s important to note that some quinoline derivatives have been associated with toxicity and resistance to existing drugs .

Future Directions

The future of quinoline derivatives lies in the design and development of new drugs with potential antimicrobial activity . This involves the modification of the structure of existing drug molecules, particularly a basic pharmacologically active structure, by substituting different functional groups that could improve the antimicrobial activity .

Properties

IUPAC Name

[6-fluoro-4-[1-(4-methoxyphenyl)ethylamino]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-16(17-6-9-19(30-2)10-7-17)27-23-20-14-18(25)8-11-22(20)26-15-21(23)24(29)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCESZDZLUFFJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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